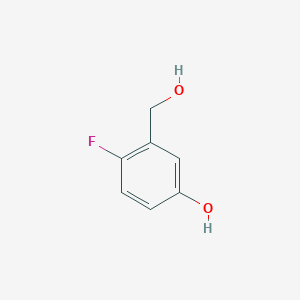

4-Fluoro-3-(hydroxymethyl)phenol

Description

4-Fluoro-3-(hydroxymethyl)phenol (C₇H₇FO₂, molecular weight ≈ 142.08 g/mol) is a fluorinated phenolic compound characterized by a fluorine atom at the para position (C4) and a hydroxymethyl (–CH₂OH) group at the meta position (C3) on the aromatic ring. The hydroxymethyl group enhances reactivity, making it valuable in polymerization processes and pharmaceutical intermediates . Its structural features allow participation in crosslinking reactions, particularly in phenolic resins, where hydroxymethyl groups form covalent bonds with hydroxyl-rich substrates like wood .

Properties

IUPAC Name |

4-fluoro-3-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2/c8-7-2-1-6(10)3-5(7)4-9/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDGNKMOOSLLPBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(hydroxymethyl)phenol can be achieved through several methods. One common approach involves the reaction of 4-fluorophenol with formaldehyde under basic conditions to introduce the hydroxymethyl group at the 3-position. This reaction typically requires a catalyst such as sodium hydroxide and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of 4-Fluoro-3-(hydroxymethyl)phenol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-(hydroxymethyl)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The phenol ring can be reduced under specific conditions to form cyclohexanol derivatives.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed:

- Oxidation of the hydroxymethyl group yields 4-fluoro-3-carboxyphenol.

- Reduction of the phenol ring produces 4-fluoro-3-(hydroxymethyl)cyclohexanol.

- Substitution reactions result in various derivatives depending on the nucleophile used .

Scientific Research Applications

4-Fluoro-3-(hydroxymethyl)phenol has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to naturally occurring phenols.

Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.

Mechanism of Action

The mechanism by which 4-Fluoro-3-(hydroxymethyl)phenol exerts its effects involves interactions with various molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Research Findings and Innovations

- Catalytic Optimization: Polyamine co-catalysts (e.g., DETA, TETA) reduce residual formaldehyde and phenol in hydroxymethyl phenol-based resins by 84–99%, enhancing product safety .

- Drug Design: Derivatives of 4-Fluoro-3-(hydroxymethyl)phenol are used in kinase inhibitors, where the hydroxymethyl group aids in piperidine ring functionalization .

- Material Science : Trifluoromethyl analogs exhibit superior thermal stability, enabling their use in high-temperature coatings .

Biological Activity

4-Fluoro-3-(hydroxymethyl)phenol, also known by its chemical formula and CAS number 69141614, is a substituted phenolic compound that exhibits notable biological activity. The presence of a fluorine atom and a hydroxymethyl group on the aromatic ring significantly influences its chemical properties and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of 4-Fluoro-3-(hydroxymethyl)phenol can be represented as follows:

- Molecular Formula : C7H7FO2

- Molecular Weight : 142.13 g/mol

Structural Features

The compound contains:

- A hydroxymethyl group (-CH2OH), which enhances its solubility and reactivity.

- A fluorine atom at the para position relative to the hydroxymethyl group, which increases electrophilicity and may influence biological interactions.

Antioxidant Properties

Research indicates that 4-Fluoro-3-(hydroxymethyl)phenol possesses significant antioxidant properties. Antioxidants are crucial for mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in several studies, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.

Enzyme Inhibition

The compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP3A4. This enzyme plays a critical role in drug metabolism, and its inhibition can lead to altered pharmacokinetics of co-administered drugs. This characteristic raises important considerations regarding drug-drug interactions and the safety profile of medications that include this compound as an active ingredient.

Antimicrobial Activity

4-Fluoro-3-(hydroxymethyl)phenol has shown promising antimicrobial activity against various bacterial strains. Its structural similarity to other phenolic compounds known for their antimicrobial properties suggests that it may serve as a lead compound for developing new antimicrobial agents .

Comparative Analysis with Related Compounds

To better understand the biological activity of 4-Fluoro-3-(hydroxymethyl)phenol, it is useful to compare it with structurally related compounds. The following table summarizes the molecular formulas, biological activities, and similarity indices of these compounds:

| Compound Name | Molecular Formula | Biological Activity | Similarity Index |

|---|---|---|---|

| 2,6-Difluoro-4-hydroxybenzyl alcohol | C8H8F2O | Antimicrobial | 0.93 |

| 4-Fluoro-3-hydroxybenzyl alcohol | C7H7FO | Antioxidant | 0.80 |

| 2-Fluoro-4-methoxy-1-methylbenzene | C9H10F1O | Anticancer | 0.85 |

| (2-Fluoro-6-methylphenyl)methanol | C9H11F1O | Neuroprotective | 0.83 |

The similarity index indicates how closely related these compounds are based on their structural features and biological activities.

Study on Antioxidant Activity

In one study, 4-Fluoro-3-(hydroxymethyl)phenol was tested for its ability to inhibit lipid peroxidation in vitro. The results demonstrated a dose-dependent reduction in malondialdehyde levels, a marker of oxidative stress, indicating strong antioxidant activity .

Investigation of Enzyme Inhibition

Another research effort focused on the compound's interaction with CYP3A4. Using an in vitro assay, it was found that 4-Fluoro-3-(hydroxymethyl)phenol significantly inhibited the enzyme's activity at micromolar concentrations. This finding highlights the potential for drug interactions when this compound is co-administered with other medications metabolized by CYP3A4 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.